Core Physicochemical & Structural Characteristics
Core Physicochemical & Structural Characteristics
An In-Depth Technical Guide to 2-Bromo-3-furoyl chloride
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-3-furoyl chloride (CAS No. 915707-69-6), a specialized heterocyclic building block. The document details its physicochemical properties, outlines a robust and industrially relevant synthetic pathway, and explores its dual-reactive nature as both a potent acylating agent and a substrate for cross-coupling reactions. Emphasis is placed on the strategic application of this molecule in the fields of medicinal chemistry and drug discovery, contextualized with established principles of organic synthesis. Safety protocols and handling considerations are also addressed to ensure its effective and safe utilization in a research and development setting.
2-Bromo-3-furoyl chloride is a bifunctional organic compound built upon a furan scaffold. The presence of both a highly reactive acyl chloride at the 3-position and a bromine atom at the 2-position makes it a versatile intermediate for the synthesis of complex molecular architectures.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 915707-69-6.[2][3][4][5]
Key quantitative data for this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 915707-69-6 | [2][3][4][5] |
| Molecular Formula | C₅H₂BrClO₂ | [4] |
| Molecular Weight | 209.43 g/mol | [2][4][5] |
| Appearance | Off-white to slight yellow solid | [3] |
| Purity | Typically ≥95% | [2][5] |
| Primary Application | Pharmaceutical Intermediate | [3] |
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 2-Bromo-3-furoyl chloride is not extensively published, its preparation logically proceeds from its corresponding carboxylic acid, 2-Bromo-3-furoic acid (CAS: 197846-05-2), a known solid with a melting point of 160-163 °C. The conversion of a carboxylic acid to an acyl chloride is a fundamental and reliable transformation in organic synthesis, most commonly achieved using thionyl chloride (SOCl₂).[6][7][8]
Recommended Synthetic Protocol
The reaction involves treating 2-Bromo-3-furoic acid with an excess of thionyl chloride, often in an inert solvent or neat.[6] The use of a catalytic amount of N,N-dimethylformamide (DMF) is highly recommended to accelerate the reaction.[9]
Step-by-Step Methodology:
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), charge 2-Bromo-3-furoic acid.
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2-3 equivalents). If desired, an anhydrous, inert solvent like dichloromethane (DCM) or toluene can be used.
-
Catalysis: Add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension.
-
Reaction: Gently heat the mixture to reflux (typically 40-80°C, depending on the solvent) and maintain for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-Bromo-3-furoyl chloride can often be used directly or purified further by vacuum distillation or recrystallization.
Mechanistic Rationale
The choice of thionyl chloride is strategic for several reasons. The mechanism begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂.[7][10] This forms a highly reactive chlorosulfite intermediate. A subsequent nucleophilic attack by the chloride ion displaces the leaving group, which readily decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[9][10]
The key advantages of this protocol are:
-
Irreversibility: The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion according to Le Châtelier's principle.[9]
-
Simplified Purification: The byproducts are easily removed from the reaction mixture, simplifying the isolation of the desired acyl chloride.[8][9]
-
Catalytic Enhancement: DMF reacts with SOCl₂ to form the Vilsmeier reagent, a more potent electrophilic species that significantly accelerates the rate of conversion, especially for less reactive or sterically hindered carboxylic acids.[9]
Role in Drug Discovery
The furan ring is a privileged scaffold found in numerous natural products and pharmaceuticals. [1]Furoyl chlorides, such as the closely related 2-furoyl chloride, are key intermediates in the synthesis of important drugs like mometasone furoate and ceftiofur. [11][12]The incorporation of a halogen, such as chlorine or bromine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. [13]Therefore, 2-Bromo-3-furoyl chloride serves as a valuable starting material for creating libraries of novel, substituted furan derivatives for screening as potential drug candidates. [3][14][15]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Bromo-3-furoyl chloride is not widely available, comprehensive safety data for analogous acyl chlorides (e.g., 2-furoyl chloride, 3-bromo-2-furoyl chloride) provide clear guidance. [16][17][18][19][20] Primary Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage. [16][17][19]It is classified as a lachrymator, a substance that irritates the eyes and causes tearing. [18]* Reacts Violently with Water: Contact with water or moisture results in a vigorous exothermic reaction, liberating toxic and corrosive hydrogen chloride (HCl) gas. [16][20]* Toxicity: Harmful if swallowed and toxic if inhaled due to the release of HCl gas upon contact with moisture. [16][17] Handling Protocols:
-
Always handle inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles with a face shield. [17][19]* Ensure all glassware and reagents are scrupulously dry to prevent violent reactions. [9]* Avoid inhalation of dust or vapors. [19] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [16]* Store away from incompatible materials, particularly water, alcohols, bases, and strong oxidizing agents. [16][21]* The use of a desiccator for long-term storage is recommended to protect from atmospheric moisture.
References
- Carboxylic Acid + SOCl2 - ReactionWeb.io. ReactionWeb.io.
- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.
- Converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - Mechanism. YouTube.
- Process for producing furoic acid derivatives.
- 2-Bromo-3-furoyl chloride. CymitQuimica.
- Best price/ 2-Bromo-3-furoyl chloride , 97% CAS NO.915707-69-6. Guidechem.
- 2-Bromo-3-furoyl chloride | 915707-69-6. Benchchem.
- 2-BROMO-3-FUROYL CHLORIDE;915707-69-6. ABI Chem.
- SAFETY DATA SHEET - 3-Bromo-2-furoyl chloride. Fisher Scientific.
- Safety Data Sheet - 2-Furoyl chloride. Merck Millipore.
- 2-Bromo-3-furoyl chloride. Amerigo Scientific.
- 2-Furoyl chloride. Wikipedia.
- 2-Bromofuran-3-carboxylic acid 96 197846-05-2. Sigma-Aldrich.
- 2-FUROYL CHLORIDE CAS No 527-69-5 MATERIAL SAFETY D
- 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS CAS No. Loba Chemie.
- The preparation method of furoyl chloride.
- 3-Furoyl chloride - SAFETY D
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc). Cole-Parmer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Bromo-3-furoyl chloride | CymitQuimica [cymitquimica.com]
- 3. Best price/ 2-Bromo-3-furoyl chloride , 97% CAS NO.915707-69-6, CasNo.915707-69-6 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 4. 2-BROMO-3-FUROYL CHLORIDE;915707-69-6 [abichem.com]
- 5. 2-Bromo-3-furoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. reactionweb.io [reactionweb.io]
- 10. m.youtube.com [m.youtube.com]
- 11. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 12. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. fishersci.ca [fishersci.ca]
- 17. merckmillipore.com [merckmillipore.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. lobachemie.com [lobachemie.com]
- 20. fishersci.com [fishersci.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
